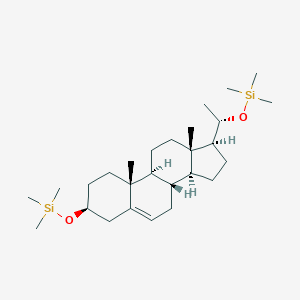
Pregnane, trimethylsilane deriv.
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pregnane, trimethylsilane deriv. is a complex organic compound with the molecular formula C27H50O2Si2 and a molecular weight of 462.8557 It is a derivative of pregn-5-ene-3,20-diol, modified with trimethylsilyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Pregnane, trimethylsilane deriv. typically involves the reaction of pregn-5-ene-3,20-diol with trimethylsilyl chloride in the presence of a base such as pyridine . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trimethylsilyl groups. The product is then purified using standard chromatographic techniques.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated systems and continuous flow reactors can enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
Pregnane, trimethylsilane deriv. undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The trimethylsilyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes.
Aplicaciones Científicas De Investigación
Analytical Chemistry
Gas Chromatography and Mass Spectrometry
Trimethylsilylation is a common derivatization technique used in gas chromatography (GC) to enhance the volatility and thermal stability of steroid compounds. The introduction of trimethylsilyl groups allows for improved separation and detection of steroids through GC-MS (Gas Chromatography-Mass Spectrometry) techniques. For instance, the trimethylsilyl derivative of pregnane can be analyzed effectively, providing clear mass spectra that facilitate the identification of specific steroid hormones in complex biological samples .
Case Study: Steroid Hormone Analysis
A study demonstrated the utility of trimethylsilyl derivatives in the analysis of steroid hormones. The method involved enzymatic hydrolysis followed by ion-exchange column chromatography to isolate free steroids, which were then quantified as trimethylsilyl derivatives. This approach not only increased sensitivity but also improved the accuracy of hormone quantification in clinical samples .
| Steroid Hormone | Trimethylsilyl Derivative | Detection Method |
|---|---|---|
| Dehydroepiandrosterone (DHEA) | DHEA-TMS | GC-MS |
| Estradiol | Estradiol-TMS | GC-MS |
| Testosterone | Testosterone-TMS | GC-MS |
Medicinal Chemistry
Cortisone Derivatives Preparation
Pregnane derivatives are pivotal in synthesizing cortisone and its analogs. New 17,20-epoxy pregnane derivatives have been developed for use as intermediates in cortisone production. These derivatives exhibit enhanced biological activity and stability compared to their parent compounds, making them suitable for therapeutic applications .
Case Study: Corticosteroid Synthesis
Research has shown that specific modifications to the pregnane structure can lead to more effective corticosteroids with reduced side effects. The introduction of trimethylsilane groups has been linked to improved pharmacokinetic properties, enhancing the compounds' therapeutic profiles in treating inflammatory conditions .
Biological Applications
Fragrance and Medicinal Uses
Beyond analytical applications, pregnane derivatives are also explored for their roles in fragrance chemistry and traditional medicine. Ethnobotanical studies suggest that certain pregnane compounds may help manage hyperglycemia and other metabolic disorders . Their scent properties make them valuable in perfumery as well.
Mecanismo De Acción
The mechanism of action of Pregnane, trimethylsilane deriv. involves its interaction with specific molecular targets and pathways. The trimethylsilyl groups enhance the compound’s stability and lipophilicity, allowing it to interact with lipid membranes and proteins. This interaction can modulate the activity of enzymes and receptors involved in steroid metabolism and signaling pathways.
Comparación Con Compuestos Similares
Similar Compounds
Silane, [[(3beta,20S)-pregn-5-ene-3,20,21-triyl]tris(oxy)]tris[trimethyl-: This compound has an additional trimethylsilyl group, making it more hydrophobic and potentially more stable.
Silane, [[(3alpha,5beta)-pregn-20-ene-3,17,20,21-tetrayl]tetrakis(oxy)]tetrakis[trimethyl-: This compound has a different stereochemistry and additional trimethylsilyl groups, which may affect its reactivity and biological activity.
Uniqueness
Pregnane, trimethylsilane deriv. is unique due to its specific structural configuration and the presence of two trimethylsilyl groups. This configuration provides a balance between stability and reactivity, making it a valuable compound for various applications in research and industry.
Propiedades
Número CAS |
13110-77-5 |
|---|---|
Fórmula molecular |
C27H50O2Si2 |
Peso molecular |
462.9 g/mol |
Nombre IUPAC |
[(1S)-1-[(3S,8S,9S,10R,13S,14S,17S)-10,13-dimethyl-3-trimethylsilyloxy-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]ethoxy]-trimethylsilane |
InChI |
InChI=1S/C27H50O2Si2/c1-19(28-30(4,5)6)23-12-13-24-22-11-10-20-18-21(29-31(7,8)9)14-16-26(20,2)25(22)15-17-27(23,24)3/h10,19,21-25H,11-18H2,1-9H3/t19-,21-,22-,23+,24-,25-,26-,27+/m0/s1 |
Clave InChI |
PXQKWIROLXRMAD-PAMFVNDTSA-N |
SMILES |
CC(C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)O[Si](C)(C)C)C)C)O[Si](C)(C)C |
SMILES isomérico |
C[C@@H]([C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)O[Si](C)(C)C)C)C)O[Si](C)(C)C |
SMILES canónico |
CC(C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)O[Si](C)(C)C)C)C)O[Si](C)(C)C |
Sinónimos |
(20S)-3β,20-Bis(trimethylsiloxy)pregn-5-ene |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















